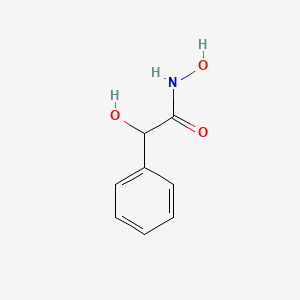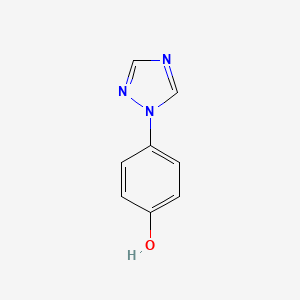
1-(1,2,4-トリアゾール-1-イル)-4-フェノール
概要
説明
4-(1H-1,2,4-Triazol-1-yl)phenol (4-TP) is a phenolic compound with a triazole ring attached to the phenolic group. It is a versatile molecule with a wide range of applications in the field of organic chemistry. 4-TP is used as an intermediate in the synthesis of various organic compounds and as a catalyst for various reactions. It is also used in the synthesis of medicines, pesticides, and other industrial chemicals. Additionally, 4-TP has been studied for its potential therapeutic effects in the areas of cancer, inflammation, and other diseases.
科学的研究の応用
抗癌剤
1-(1,2,4-トリアゾール-1-イル)-4-フェノール誘導体は、有望な抗癌剤として合成され、評価されています {svg_1}. これらの化合物は、MCF-7、HeLa、およびA549を含むさまざまなヒト癌細胞株に対して有望な細胞毒性を示しました {svg_2}. これらの誘導体のいくつかは、正常細胞株と癌細胞株に対して適切な選択性を示しました {svg_3}.
安息香酸ハイブリッドによる抗癌剤
一連の4-(1H-1,2,4-トリアゾール-1-イル)安息香酸ハイブリッドが合成され、その抗癌活性について評価されました {svg_4}. これらのハイブリッドのいくつかは、MCF-7およびHCT-116癌細胞株に対して強力な阻害活性を示しました {svg_5}. 最も強力な化合物は、ドキソルビシンと比較して、正常細胞(RPE-1)に対して非常に弱い細胞毒性効果を示しました {svg_6}.
C型肝炎ウイルス(HCV)の検出
1-(1,2,4-トリアゾール-1-イル)-4-フェノール(4-TRP)は、HCV検出のためのルミノール-過酸化水素(H2O2)-ホースラディッシュペルオキシダーゼ(HRP)化学発光(CL)システムの効率的なエンハンサーとして使用されてきました {svg_7}.
L-フェニルアラニン誘導体の合成
1-(1,2,4-トリアゾール-1-イル)-4-フェノールは、4-(1,2,3-トリアゾール-1-イル)-L-フェニルアラニン誘導体の合成に使用されてきました {svg_8}. これらの誘導体は、修飾ペプチドの合成における潜在的な用途があります {svg_9}.
抗菌剤
1-(1,2,4-トリアゾール-1-イル)-4-フェノールに存在する1,2,4-トリアゾールコアは、臨床療法で入手可能なさまざまな治療的に重要な薬剤に組み込まれてきました {svg_10}. これらの薬剤は、顕著な抗菌活性を示しました {svg_11}.
作用機序
Target of Action
The primary targets of 4-(1,2,4-Triazol-1-yl)phenol are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing a type of breast cancer cell and HCT-116 a type of colon cancer cell .
Mode of Action
4-(1,2,4-Triazol-1-yl)phenol exhibits potent inhibitory activities against its primary targets . The compound interacts with these cancer cells, inhibiting their proliferation . This suggests that the compound may have a selective mode of action, preferentially targeting cancer cells while sparing normal cells .
Biochemical Pathways
It is known that the compound can induce apoptosis in mcf-7 cancer cells . Apoptosis is a form of programmed cell death, which is often dysregulated in cancer cells. By inducing apoptosis, the compound can effectively eliminate cancer cells .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its bioavailability and delivery methods.
Result of Action
The result of the action of 4-(1,2,4-Triazol-1-yl)phenol is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
将来の方向性
The future directions for research on “4-(1H-1,2,4-Triazol-1-yl)phenol” and its derivatives could involve their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation into their mechanisms of action and potential applications in other areas could also be beneficial.
生化学分析
Biochemical Properties
4-(1H-1,2,4-Triazol-1-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase . These interactions are typically characterized by the binding of 4-(1H-1,2,4-Triazol-1-yl)phenol to the active sites of these enzymes, thereby blocking their activity and preventing the replication of cancer cells .
Cellular Effects
The effects of 4-(1H-1,2,4-Triazol-1-yl)phenol on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis, a process of programmed cell death, by activating caspases and other apoptotic proteins . Additionally, it affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, 4-(1H-1,2,4-Triazol-1-yl)phenol can effectively reduce cancer cell viability and growth .
Molecular Mechanism
At the molecular level, 4-(1H-1,2,4-Triazol-1-yl)phenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition, as seen with topoisomerase II and DNA polymerase . Furthermore, 4-(1H-1,2,4-Triazol-1-yl)phenol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-1,2,4-Triazol-1-yl)phenol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to 4-(1H-1,2,4-Triazol-1-yl)phenol can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and the development of cellular resistance .
Dosage Effects in Animal Models
The effects of 4-(1H-1,2,4-Triazol-1-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell growth . At higher doses, it can cause adverse effects, such as liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity .
Metabolic Pathways
4-(1H-1,2,4-Triazol-1-yl)phenol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further metabolized, affecting the overall metabolic flux and levels of certain metabolites in the body . The compound also interacts with cofactors, such as NADPH, which are essential for its metabolic conversion .
Transport and Distribution
Within cells and tissues, 4-(1H-1,2,4-Triazol-1-yl)phenol is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters . Binding proteins, such as albumin, can also facilitate its distribution by carrying it through the bloodstream to different tissues . The compound’s localization and accumulation within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 4-(1H-1,2,4-Triazol-1-yl)phenol plays a critical role in its activity and function. It is often found in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The presence of 4-(1H-1,2,4-Triazol-1-yl)phenol in the nucleus is essential for its role in modulating gene expression and inducing apoptosis .
特性
IUPAC Name |
4-(1,2,4-triazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPIBCDDKMAEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218479 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68337-15-5 | |
| Record name | 4-(1,2,4-Triazol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68337-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068337155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,4-triazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

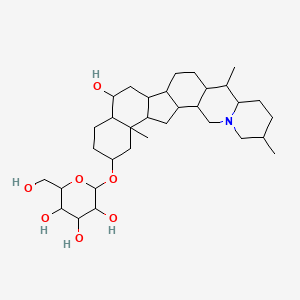

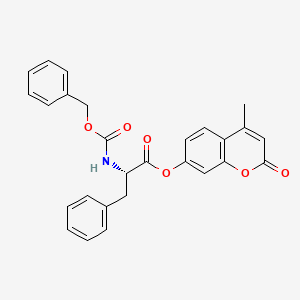
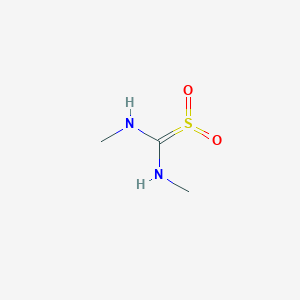

![4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester](/img/structure/B1196166.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide](/img/structure/B1196168.png)
![2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B1196169.png)
![2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1196170.png)
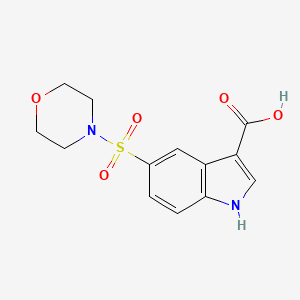
![4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1196172.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B1196173.png)

